3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Overview
Description
3-Methylamino-1-(2-thienyl)-1-propanol is an organic compound that features a thienyl group attached to a propanol backbone with a methylamino substituent. This compound is of significant interest in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including antidepressants like duloxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-1-(2-thienyl)-1-propanol typically involves the reduction of 3-Methylamino-1-(2-thienyl)-1-propanone. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the use of chiral resolution techniques to obtain optically pure forms of the compound. This can be achieved by using chiral resolving agents like (S)-mandelic acid in a suitable solvent such as 2-butanol containing water .
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-1-(2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methylamino-1-(2-thienyl)-1-propanone.
Reduction: The ketone form can be reduced back to the alcohol using catalytic hydrogenation.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Methylamino-1-(2-thienyl)-1-propanone.
Reduction: 3-Methylamino-1-(2-thienyl)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylamino-1-(2-thienyl)-1-propanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methylamino-1-(2-thienyl)-1-propanol is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. In the case of duloxetine, the compound undergoes further chemical transformations to produce the active drug, which inhibits the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, thereby exerting an antidepressant effect .
Comparison with Similar Compounds
Similar Compounds
3-Methylamino-1-(2-thienyl)-1-propanone: The ketone form of the compound, which is a precursor in its synthesis.
3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A similar compound with a dimethylamino group instead of a methylamino group.
3-(Methylamino)-1-(2-thienyl)-1-propanone: Another related compound used in similar synthetic pathways.
Uniqueness
3-Methylamino-1-(2-thienyl)-1-propanol is unique due to its specific structural features that make it a valuable intermediate in the synthesis of pharmaceuticals like duloxetine. Its ability to undergo various chemical reactions and its role in producing optically pure compounds further highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869604 | |
Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-56-1 | |
Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the "S" designation in (S)-(-)-3-Methylamino-1-(2-thienyl)-1-propanol?
A: The "(S)" designation refers to the absolute configuration of the chiral center in the molecule [, ]. Chirality is important in pharmaceutical chemistry because enantiomers (mirror-image molecules) can have different biological activities. The fact that the research focuses on the synthesis of a specific enantiomer suggests that this form may have desired properties compared to its mirror image (R-enantiomer) or the racemic mixture (both enantiomers).
Q2: What is the main advantage of the synthetic method described in the research papers?
A: The research describes a novel method for synthesizing (S)-(-)-3-Methylamino-1-(2-thienyl)-1-propanol that results in high purity and yield [, ]. Specifically, the method yields a product with over 99% purity and an enantiomeric excess (ee) value of over 99%, indicating a high selectivity for the desired (S)-enantiomer. Additionally, the yield of over 80% makes this method suitable for potential industrial production. This is important because efficient and scalable synthesis is crucial for drug development and manufacturing.
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